molecular formula C17H16FN3O4 B12017939 4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 372507-01-2

4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12017939
CAS No.: 372507-01-2
M. Wt: 345.32 g/mol
InChI Key: ZBLZEVQPDZRXNP-AWQFTUOYSA-N
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Description

4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a hydrazone compound that has garnered interest due to its potential biological activities. This compound is particularly noted for its insulin-enhancing activity, making it a subject of research in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 4-fluorobenzohydrazide with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in a solvent like absolute ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential in biological assays, particularly in enhancing insulin activity.

    Medicine: Its insulin-enhancing properties make it a candidate for research in diabetes treatment.

    Industry: It can be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide exerts its effects involves its interaction with specific molecular targets. In the case of its insulin-enhancing activity, the compound likely interacts with insulin receptors or related pathways, thereby enhancing glucose uptake in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific structure, which allows it to form stable complexes with metals like vanadium. This structural uniqueness contributes to its distinct biological activities, particularly its insulin-enhancing properties .

Properties

CAS No.

372507-01-2

Molecular Formula

C17H16FN3O4

Molecular Weight

345.32 g/mol

IUPAC Name

4-fluoro-N-[2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16FN3O4/c1-25-14-4-2-3-12(16(14)23)9-20-21-15(22)10-19-17(24)11-5-7-13(18)8-6-11/h2-9,23H,10H2,1H3,(H,19,24)(H,21,22)/b20-9+

InChI Key

ZBLZEVQPDZRXNP-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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